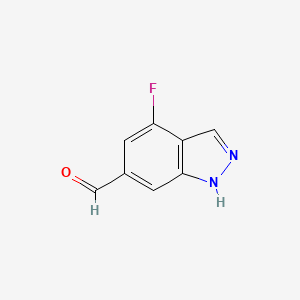

4-Fluoro-1H-indazole-6-carbaldehyde

Description

BenchChem offers high-quality 4-Fluoro-1H-indazole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1H-indazole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

4-fluoro-1H-indazole-6-carbaldehyde |

InChI |

InChI=1S/C8H5FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11) |

InChI Key |

ZGMDATDXCUBJRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-1H-indazole-6-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indazole-6-carbaldehyde, identified by the CAS number 1893909-76-6 , is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry.[1][2] Its unique structural features, combining the privileged indazole scaffold with the modulating effects of a fluorine atom and a reactive carbaldehyde group, make it a sought-after intermediate in the synthesis of complex bioactive molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its significance in drug discovery, and essential safety considerations.

The indazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] The carbaldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-1H-indazole-6-carbaldehyde is presented in the table below. These properties are crucial for its handling, reaction setup, and understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 1893909-76-6 | [1][2] |

| Molecular Formula | C₈H₅FN₂O | [5] |

| Molecular Weight | 164.14 g/mol | [5] |

| Purity | Typically ≥95% | [2] |

| InChI Key | ZGMDATDXCUBJRN-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

While a specific, detailed, and publicly available protocol for the synthesis of 4-Fluoro-1H-indazole-6-carbaldehyde is not readily found in the reviewed literature, a plausible and widely utilized method for the synthesis of indazoles involves the reaction of an appropriately substituted o-fluorobenzaldehyde with a hydrazine source.[6][7] This approach, often referred to as the "indazole synthesis from o-fluorobenzaldehydes," is a robust and versatile method.[6]

A likely synthetic route would involve the condensation of 2,4-difluoro-6-nitrobenzaldehyde with a suitable hydrazine, followed by cyclization. The nitro group can subsequently be reduced and converted to the carbaldehyde. A more direct approach could involve the use of a protected form of 2,4-difluorobenzaldehyde-6-carboxylic acid, which after indazole formation, can be converted to the desired aldehyde.

A general, illustrative workflow for a potential synthesis is outlined below. The choice of reagents and reaction conditions would require empirical optimization for this specific substrate.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for 4-Fluoro-1H-indazole-6-carbaldehyde.

Causality in Experimental Choices:

-

Choice of Starting Material: An o-fluorobenzaldehyde derivative is crucial as the fluorine atom acts as a good leaving group during the intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction that forms the pyrazole ring of the indazole.

-

Hydrazine Source: Hydrazine hydrate is a common and cost-effective reagent. However, for improved safety and handling, protected hydrazines like tert-butyl carbazate can be employed, which require a subsequent deprotection step.[6]

-

Cyclization Conditions: The intramolecular cyclization is typically promoted by heat or the use of a base. The base facilitates the deprotonation of the hydrazine nitrogen, increasing its nucleophilicity for the attack on the aromatic ring.

-

Functional Group Manipulation: The introduction of the carbaldehyde at the 6-position would likely involve a precursor functional group on the starting benzaldehyde, such as a methyl group that can be oxidized, or a carboxylic acid that can be reduced to the aldehyde.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet in the downfield region (typically around 10 ppm). The aromatic protons on the indazole ring will exhibit splitting patterns (doublets, doublets of doublets) influenced by both proton-proton and proton-fluorine couplings. The NH proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde in the downfield region (around 190 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JC-F).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the indazole ring (around 3100-3300 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-F stretching vibrations.[11][12][13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.14 g/mol ).[14]

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. 4-Fluoro-1H-indazole-6-carbaldehyde serves as a key intermediate for the synthesis of these and other biologically active molecules. The aldehyde group provides a reactive site for the introduction of various side chains and pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations.

Role as a Kinase Inhibitor Building Block

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole moiety is known to effectively interact with the hinge region of the ATP-binding pocket of many kinases, making it an excellent scaffold for designing potent and selective inhibitors.

The fluorine atom at the 4-position can enhance the binding affinity of the molecule to the target kinase through favorable interactions with the protein. Furthermore, the aldehyde at the 6-position allows for the extension of the molecule to access other regions of the ATP-binding site or to introduce functionalities that improve solubility and pharmacokinetic properties.

Caption: Indazole derivatives as kinase inhibitors in cell signaling.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

4-Fluoro-1H-indazole-6-carbaldehyde is a strategically important building block for the synthesis of novel therapeutic agents. Its combination of a fluorinated indazole core and a versatile aldehyde functionality provides medicinal chemists with a powerful tool for the design and synthesis of potent and selective kinase inhibitors and other drug candidates. While detailed public information on its synthesis and spectral properties is limited, its value in drug discovery is evident from the broad utility of the indazole scaffold. As research in this area continues, the demand for and understanding of this and similar fluorinated indazole intermediates are expected to grow.

References

- Zhou, F., et al. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. HETEROCYCLES, 104(9), 1584-1595.

- Hein, S. J. (2015). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

- Liu, K., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(38), 7584-7589.

- Wray, B. C., & Stambuli, J. P. (2010). Method of synthesizing 1H-indazole compounds. U.S. Patent No. 8,022,227 B2. Washington, DC: U.S.

- Fan, X., et al. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Le Nagard, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563-12569.

- Journal of Chromatography & Separation Techniques. (2023). Infrared (IR) Spectroscopy: A Powerful Analytical Tool for the Identification and Characterization of Organic Molecules. Longdom Publishing SL.

- He, F., et al. (2025). Indazole derivative, preparation method therefor, and pharmaceutical application thereof. U.S. Patent No. 12,325,696 B2. Washington, DC: U.S.

-

Shimadzu. (n.d.). Enhancing the data quality by high-speed analysis on a single quadrupole mass spectrometer. Retrieved March 14, 2026, from [Link]

- Köksal, Z., & Alim, Z. (2020). Inhibitory effects of some indazole derivatives on bovine milk lactoperoxidase enzyme activity. Drug and Chemical Toxicology, 43(6), 615-620.

- Singh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865.

- Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.

- Gaikwad, D. D., et al. (2018). Representative examples of 1H‐indazole‐based bioactive molecules. European Journal of Organic Chemistry, 2018(48), 6849-6869.

- Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters, 419(1-3), 138-143.

-

Organic Chemistry Portal. Indazole synthesis. (n.d.). Retrieved March 14, 2026, from [Link]

- Lokhande, P. D., & Sakate, S. S. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1142-1145.

- Khan, I., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Letters in Drug Design & Discovery, 20(1), 1-15.

- Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 527-533.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Fluoro-1H-indazole-6-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1893909-76-6|4-Fluoro-1H-indazole-6-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. fhi.mpg.de [fhi.mpg.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lcms.cz [lcms.cz]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fishersci.de [fishersci.de]

- 17. enamine.enamine.net [enamine.enamine.net]

Physicochemical Properties and Synthetic Utility of 4-Fluoro-1H-indazole-6-carbaldehyde: A Technical Guide

As drug discovery pivots toward highly targeted kinase inhibitors, the demand for functionally dense, stereoelectronically tuned building blocks has surged. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) has emerged as a privileged scaffold, particularly in the development of Polo-like kinase 4 (PLK4) inhibitors[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for this critical intermediate, designed for application scientists and medicinal chemists.

Physicochemical Profiling & Structural Rationale

The utility of 4-Fluoro-1H-indazole-6-carbaldehyde stems from the synergistic effects of its three primary structural domains: the indazole core, the C4-fluorine atom, and the C6-carbaldehyde group.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters required for analytical tracking and formulation[2][3]:

| Parameter | Value / Specification |

| Chemical Name | 4-Fluoro-1H-indazole-6-carbaldehyde |

| CAS Registry Number | 1893909-76-6 |

| Molecular Formula | C8H5FN2O |

| Molecular Weight | 164.14 g/mol |

| SMILES String | O=CC1=CC(NN=C2)=C2C(F)=C1 |

| InChIKey | ZGMDATDXCUBJRN-UHFFFAOYSA-N |

| Standard Purity | ≥ 95.0% (typically 97% via HPLC) |

Causality in Structural Design

-

The Indazole Scaffold: Acting as a bioisostere for indole and benzimidazole, the indazole ring provides essential hydrogen bond donor (N1) and acceptor (N2) vectors. These are critical for anchoring the molecule within the ATP-binding hinge region of kinases.

-

C4-Fluorine Substitution: The introduction of fluorine at the C4 position is a deliberate stereoelectronic maneuver. Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the indazole N-H, modulating membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at a traditionally vulnerable site, enhancing the pharmacokinetic half-life of downstream drug candidates.

-

C6-Carbaldehyde Handle: The aldehyde serves as a highly electrophilic center, enabling late-stage functionalization. It is primed for reductive aminations, Wittig olefinations, or Grignard additions, allowing chemists to rapidly generate structure-activity relationship (SAR) libraries.

Mechanistic Synthesis & Self-Validating Protocols

Direct formylation (e.g., via Vilsmeier-Haack conditions) of the electron-deficient fluoro-indazole core is notoriously low-yielding and lacks regiocontrol. To circumvent this, state-of-the-art protocols employ a cross-coupling and oxidative cleavage strategy[4].

Below is a field-proven, self-validating synthetic workflow adapted from patent literature for PLK4 inhibitor synthesis[4].

Figure 1: Step-by-step synthetic workflow for 4-Fluoro-1H-indazole-6-carbaldehyde.

Step-by-Step Methodology

Phase 1: N-Protection (Tetrahydropyranylation)

-

Procedure: React 6-bromo-4-fluoro-1H-indazole with 3,4-dihydro-2H-pyran in the presence of a mild acid catalyst. Heat to 40°C and stir for 2 hours[4].

-

Causality & Validation: The indazole N-H is acidic and can poison palladium catalysts or participate in unwanted side reactions. The tetrahydropyranyl (THP) group is chosen because it is stable under the basic conditions of the subsequent Suzuki coupling but easily cleaved by acid later. Validation: Monitor via TLC; the highly polar starting material will convert to a significantly less polar, UV-active spot.

Phase 2: Suzuki-Miyaura Cross-Coupling

-

Procedure: Combine the THP-protected intermediate with (E)-styrylboronic acid, sodium carbonate (Na₂CO₃), and Pd(dppf)Cl₂ in a 1,4-dioxane/water mixture. Stir at 80°C overnight under nitrogen[4].

-

Causality & Validation: Instead of direct formylation, we install a styrene moiety. The styrene acts as a masked aldehyde that is highly stable during the cross-coupling process. Validation: LC-MS analysis of the organic phase must show the [M+H]⁺ mass corresponding to the styrene intermediate, confirming the displacement of the bromine atom.

Phase 3: Lemieux-Johnson Oxidation

-

Procedure: Dissolve the styrene intermediate in THF/water. Add sodium periodate (NaIO₄), catalytic potassium osmate dihydrate (K₂OsO₄·2H₂O), and 2,3-lutidine. Stir at room temperature overnight[4].

-

Causality & Validation: The osmium catalyst dihydroxylates the olefin, and periodate immediately cleaves the resulting diol to yield the aldehyde. 2,3-lutidine is a critical additive; it acts as a mild base to neutralize acidic byproducts and stabilizes the osmate ester intermediate, preventing over-oxidation. Validation: ¹H-NMR of the crude product will reveal the disappearance of the olefinic protons (~6.5-7.5 ppm) and the emergence of a sharp, diagnostic aldehyde singlet near 10.0 ppm.

Phase 4: THP Deprotection

-

Procedure: Dissolve the protected aldehyde in absolute ethanol. Add 3M HCl and stir at 60°C for 1 hour[4].

-

Causality & Validation: The acetal linkage of the THP group is rapidly hydrolyzed under aqueous acidic conditions, liberating the final product. Validation: HPLC analysis will show a shift to a shorter retention time (due to increased polarity), and ¹H-NMR will confirm the loss of the aliphatic THP multiplets (1.5-4.0 ppm).

Application in Oncology: Targeting PLK4

4-Fluoro-1H-indazole-6-carbaldehyde is a foundational building block in the synthesis of inhibitors targeting Polo-like kinase 4 (PLK4)[1]. PLK4 is a master regulator of centriole duplication. In many cancers, PLK4 is overexpressed, leading to centriole amplification and tumor cell survival.

By utilizing the indazole scaffold to anchor into the PLK4 ATP-binding pocket, and leveraging the C6-aldehyde to build out a solvent-exposed tail that dictates kinase selectivity, researchers can induce targeted mitotic catastrophe.

Figure 2: Mechanism of action for PLK4 inhibitors derived from the indazole scaffold.

Analytical Characterization Standards

To ensure the integrity of 4-Fluoro-1H-indazole-6-carbaldehyde before deploying it in library synthesis, the following analytical baseline must be established:

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA). A purity of ≥ 95% is mandatory to prevent the amplification of impurities during late-stage functionalization[2].

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR (DMSO-d6 or CDCl3) must confirm the presence of the highly deshielded aldehyde proton (~10 ppm) and the characteristic splitting pattern of the fluoro-aromatic ring, confirming regiochemistry.

-

Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a clear[M+H]⁺ peak at m/z 165.1.

References

- World Intellectual Property Organization. "PLK4 Inhibitors and Uses Thereof" (Patent WO2022184049A1). Google Patents.

Sources

- 1. WO2022184049A1 - Plk4æå¶ååå ¶ç¨é - Google Patents [patents.google.com]

- 2. 4-Fluoro-1H-indazole-6-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-fluoro-1H-indazole-6-carbaldehyde 97% | CAS: 1893909-76-6 | AChemBlock [achemblock.com]

- 4. WO2022184049A1 - Plk4æå¶ååå ¶ç¨é - Google Patents [patents.google.com]

Engineering Fluorinated Indazole Scaffolds: Mechanistic Insights and Biological Activity in Targeted Therapeutics

Executive Summary

As drug discovery pivots toward highly selective, metabolically stable compounds, the indazole scaffold has emerged as a privileged pharmacophore. However, it is the strategic introduction of fluorine into this bicyclic system that unlocks its full therapeutic potential. As a Senior Application Scientist, I have observed firsthand how late-stage fluorination transforms a moderately active hit into a clinical candidate. This whitepaper dissects the physicochemical causality behind fluorinated indazole derivatives, their targeted biological activities across oncology and ion channel modulation, and the self-validating experimental workflows required to synthesize and evaluate them.

The Physicochemical Causality of Fluorination

Why does the substitution of a single hydrogen atom for a fluorine atom so drastically alter the biological activity of an indazole derivative? The answer lies in fundamental physical chemistry:

-

Steric and Electronic Mimicry: Fluorine possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), allowing it to fit into established binding pockets without introducing severe steric clashes. However, as the most electronegative element, it profoundly alters the electron density of the indazole ring.

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. By introducing a highly electron-withdrawing fluorine atom, the oxidation potential of the indazole core is raised, effectively shielding the molecule from rapid hepatic clearance.

-

Target Engagement via Multipolar Interactions: The polarized C–F bond can participate in orthogonal multipolar interactions with amide carbonyls in protein backbones or enhance π−π stacking interactions by modulating the quadrupole moment of the indazole ring system[1].

Targeted Biological Activities

Kinase Inhibition in Oncology

Fluorinated indazoles have demonstrated exceptional efficacy as multi-targeted kinase inhibitors, primarily by acting as ATP-competitive antagonists.

-

PI3K/Akt Pathway: Fluorinated indazole derivatives have been heavily investigated for their ability to inhibit phosphoinositide-3-kinase (PI3K). Assays across PI3K δ , PI3K α , PI3K β , and PI3K γ isoforms revealed mean pIC 50 values ≥ 5, successfully inducing apoptosis in cancer cell lines[2].

-

ROCK1 and Syk Kinases: Positional isomerism of the fluorine atom dictates both potency and pharmacokinetics. For instance, placing a fluorine at the C6 position of an indazole (rather than C4) significantly enhanced Rho kinase (ROCK1) inhibitory potency to an IC 50 of 14 nM and dramatically increased oral bioavailability to 61%[3]. Similarly, 6-fluoroindazole hybrids act as highly potent spleen tyrosine kinase (Syk) inhibitors with IC 50 values as low as 4 nM[3].

-

VEGFR-2 (Anti-Angiogenesis): 4-fluoroindole and indazole derivatives have shown nanomolar efficacy in blocking the VEGFR-2 signaling pathway, a critical mechanism for starving tumor vascularization, yielding IC 50 values down to 3.8 nM[2].

Ion Channel Modulation: The CFTR Paradigm

Beyond oncology, fluorinated indazoles act as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Cryo-EM and patch-clamp studies of the modulator Z1834339853 reveal that the fluorinated indazole moiety forms critical π−π interactions with the F236 residue near the TM8 hinge of the channel[1].

Crucially, this interaction is highly stereospecific. The (S)-enantiomer acts as a CFTR potentiator, stabilizing the open-channel conformation, whereas the (R)-enantiomer acts as an inhibitor[1]. This causality highlights how the precise spatial orientation of the highly electronegative fluorine atom dictates the thermodynamic stability of conductive versus non-conductive protein states.

Selective Nitric Oxide Synthase (NOS) Inhibition

In neuroprotection and inflammation, 4,5,6,7-tetrafluoroindazoles have been designed to selectively inhibit inducible nitric oxide synthase (NOS-II). The fluorination of the aromatic ring increases both the inhibitory potency (up to 83% inhibition) and the selectivity for NOS-II over neuronal NOS (NOS-I), likely by altering the electron density and steric bulk presented to the active heme site[4].

Quantitative Activity Profile

To facilitate rapid comparison, the quantitative pharmacodynamic data of key fluorinated indazole derivatives is summarized below:

| Target / Pathway | Fluorine Position | Key Biological Activity | Primary Mechanism of Action |

| PI3K | Variable | pIC 50≥5 | ATP-competitive kinase inhibition[2] |

| ROCK1 | C6 | IC 50 = 14 nM | Rho kinase inhibition; 61% oral bioavailability[3] |

| Syk Kinase | C6 | IC 50 = 4 nM | Spleen tyrosine kinase inhibition[3] |

| VEGFR-2 | C4 | IC 50 = 3.8 nM | Anti-angiogenesis via receptor blockade[2] |

| CFTR | Indazole Core | State-dependent | π−π stacking with F236 (Stereospecific)[1] |

| NOS-II | C4, C5, C6, C7 | 83% Inhibition | Selective inducible NOS heme-site binding[4] |

Mechanistic Pathway Visualization

Signaling pathway demonstrating the mechanism of action for fluorinated indazole kinase inhibitors.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, protocols must be designed as self-validating systems. Below are the standard operating procedures for synthesizing and evaluating these compounds.

Workflow 1: Metal-Free Regioselective Fluorination of 2H-Indazoles

Traditional fluorination requires harsh conditions or transition metals, which can contaminate downstream biological assays. We utilize a metal-free, radical mechanistic pathway using N-Fluorobenzenesulfonimide (NFSI)[5].

-

Causality: Conducting the reaction in water under ambient air stabilizes the radical intermediates while adhering to green chemistry principles. NFSI acts as a mild, stable electrophilic fluorine source.

-

Step 1 (Reaction): Suspend the 2H-indazole precursor (1.0 equiv) and NFSI (1.5 equiv) in deionized water. Stir at 80°C for 4–8 hours.

-

Step 2 (In-Process Validation): Monitor via TLC. The emergence of a single distinct product spot validates the regioselectivity of the radical addition (typically favoring the C-3 position).

-

Step 3 (Extraction & Purification): Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.

-

Step 4 (Structural Validation): Confirm successful C–F bond formation using 19 F-NMR (identifying the characteristic chemical shift of the fluorinated aromatic ring) and 13 C-NMR (verifying C–F spin-spin coupling constants).

Workflow 2: High-Throughput TR-FRET Kinase Inhibition Assay

To quantify the biological activity (e.g., Syk or ROCK1 inhibition), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

-

Causality: TR-FRET eliminates background autofluorescence common in complex heterocyclic libraries, ensuring high signal-to-noise ratios.

-

Step 1 (Compound Preparation): Prepare a 10-point, 3-fold serial dilution of the fluorinated indazole in 100% DMSO.

-

Step 2 (Reaction Assembly): In a 384-well microplate, combine the kinase enzyme, fluorescently labeled peptide substrate, and the compound dilutions in kinase buffer.

-

Step 3 (Initiation): Add ATP precisely at its Km concentration. Why? Setting ATP at Km ensures the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of action for indazole derivatives.

-

Step 4 (Self-Validation & Controls): Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) control wells. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.5.

-

Step 5 (Detection): Add the TR-FRET detection antibody (e.g., Europium-labeled). Read the plate on a compatible microplate reader and calculate the IC 50 using a 4-parameter logistic regression model.

Workflow Visualization

Self-validating experimental workflow from metal-free synthesis to orthogonal cellular validation.

Conclusion

The biological activity of fluorinated indazole derivatives is not a product of chance, but of precise stereoelectronic engineering. By strategically positioning fluorine atoms on the indazole core, drug developers can fine-tune metabolic stability, dictate stereospecific protein-ligand interactions, and achieve nanomolar potency across a spectrum of oncology and inflammatory targets. Adhering to rigorous, self-validating synthetic and biochemical workflows ensures that these promising scaffolds can be reliably translated from benchtop discoveries to viable clinical candidates.

References

-

Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC Source: nih.gov URL: 2

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances Source: rsc.org URL: 3

-

Title: Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation Source: researchgate.net URL: 4

-

Title: Structure-based discovery of CFTR potentiators and inhibitors - PMC Source: nih.gov URL: 1

-

Title: Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 5

Sources

- 1. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Data and Characterization of 4-Fluoro-1H-indazole-6-carbaldehyde: An In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry and materials science, functionalized indazoles serve as privileged scaffolds due to their robust hydrogen-bonding capabilities and highly tunable electronic properties[1]. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) [2] is a particularly valuable intermediate. The incorporation of a fluorine atom at the C4 position modulates lipophilicity and metabolic stability, while the C6-aldehyde provides a versatile synthetic handle for reductive aminations, olefinations, and condensation reactions[3].

This technical guide provides an authoritative, first-principles analysis of the spectroscopic properties (NMR, HRMS, FTIR) of 4-Fluoro-1H-indazole-6-carbaldehyde. By deconstructing the electronic causality behind the observed data, this document serves as a definitive reference for researchers conducting structural validation and quality control.

Structural & Electronic Causality: The Push-Pull System

To accurately predict and interpret the spectroscopic data of this molecule, one must first understand the competing electronic effects exerted by its substituents on the electron-rich indazole core[4].

-

The C4-Fluorine Effect : Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) through the σ -framework. However, its lone pairs simultaneously donate electron density into the aromatic π -system via resonance (+M effect)[5].

-

The C6-Aldehyde Effect : The formyl group is a strong electron-withdrawing group via both inductive (-I) and resonance (-M) effects, significantly deshielding adjacent nuclei[6].

These competing forces dictate the local electron density at the unsubstituted C5 and C7 positions, directly governing their nuclear magnetic resonance (NMR) chemical shifts and heteronuclear coupling constants[7].

Fig 1: Electronic push-pull effects of C4-F and C6-CHO substituents on the indazole core.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

1 H NMR Causality: In DMSO- d6 , the N1-proton exchanges slowly enough with the solvent to be observed as a broad singlet around 13.50 ppm. The aldehyde proton is highly deshielded by the carbonyl oxygen anisotropy, appearing near 10.10 ppm. The aromatic region is defined by the C3, C5, and C7 protons[4]. C7-H is flanked by the electron-withdrawing aldehyde and the bridgehead carbon, shifting it downfield to ~8.15 ppm. It appears as a doublet due to meta-coupling with C5-H ( 4JHH≈1.2 Hz). C5-H is uniquely positioned between the fluorine and the aldehyde. The +M effect of the fluorine partially offsets the -I effect of the aldehyde, placing C5-H upfield relative to C7-H, around 7.55 ppm. Crucially, C5-H is split by both the ortho-fluorine ( 3JHF≈10.5 Hz) and the meta-proton, resulting in a characteristic doublet of doublets (dd)[5].

13 C and 19 F NMR Causality: The 13 C spectrum is dominated by carbon-fluorine heteronuclear spin-spin coupling. The C4 carbon directly bonded to fluorine appears as a doublet with a massive one-bond coupling constant ( 1JCF≈250 Hz) near 156.0 ppm. The ortho carbons (C3a and C5) exhibit two-bond couplings ( 2JCF≈16−22 Hz). The 19 F NMR spectrum will show a single resonance around -116.5 ppm, typical for a fluoroaromatic system on an indazole core[1].

Mass Spectrometry (LC-HRMS)

Because the pyrazole nitrogen (N2) is basic, it readily accepts a proton in acidic media. Therefore, Electrospray Ionization in positive mode (ESI+) is highly efficient for indazoles. The exact monoisotopic mass of C 8 H 5 FN 2 O is 164.0386 Da, yielding an [M+H] + ion at m/z 165.046. The primary fragmentation pathway involves the homolytic cleavage and loss of carbon monoxide (CO, 28 Da) from the aldehyde group, yielding a stable fluoro-indazole cation at m/z 137.05.

Data Presentation

Table 1: 1 H and 13 C NMR Assignments (Predicted in DMSO- d6 )

| Position | 1 H Shift (ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Shift (ppm) | 13 C Multiplicity & Coupling |

| N1-H | 13.50 | br s | - | - |

| C3 | 8.25 | s | 134.0 | s |

| C3a | - | - | 116.0 | d, 2JCF≈16 Hz |

| C4 | - | - | 156.0 | d, 1JCF≈250 Hz |

| C5 | 7.55 | dd, 3JHF≈10.5 , 4JHH≈1.2 | 108.0 | d, 2JCF≈22 Hz |

| C6 | - | - | 136.5 | s |

| C7 | 8.15 | d, 4JHH≈1.2 | 114.5 | s |

| C7a | - | - | 141.0 | s |

| CHO | 10.10 | s | 192.5 | s |

| F (19F) | -116.5 | s | - | - |

Table 2: HRMS and FTIR Data

| Technique | Parameter | Value / Assignment |

| HRMS (ESI+) | Exact Mass [M+H] + | Calculated: 165.0464 Da | Found: 165.046X Da |

| HRMS (ESI+) | Major Fragment | m/z 137.05 (Loss of CO, -28 Da) |

| FTIR (ATR) | C=O Stretch | ~1695 cm −1 (Aldehyde carbonyl) |

| FTIR (ATR) | N-H Stretch | ~3150 cm −1 (Broad, hydrogen-bonded) |

| FTIR (ATR) | C-F Stretch | ~1210 cm −1 (Strong, sharp) |

Experimental Protocols (Self-Validating Workflows)

Protocol 1: High-Resolution NMR Acquisition

This protocol utilizes internal referencing and optimized relaxation delays to ensure quantitative reliability.

-

Sample Preparation : Dissolve 5.0 mg of the analyte in 600 µL of anhydrous DMSO- d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Causality: Anhydrous solvent prevents the water peak (~3.3 ppm) from broadening and suppresses rapid chemical exchange of the N1-H proton, allowing it to be observed.

-

Tuning and Matching : Perform automated tuning and matching (ATM) on the 1 H, 13 C, and 19 F channels to ensure optimal RF power delivery and maximize the signal-to-noise ratio.

-

Acquisition ( 1 H) : Acquire 16 scans with a 30° flip angle, a 10-second relaxation delay (D1), and a spectral width of 15 ppm. Causality: A long D1 ensures complete longitudinal relaxation ( T1 ) of the aldehyde and NH protons, which lack nearby dipole-dipole relaxation pathways, allowing for accurate integration.

-

Acquisition ( 13 C) : Acquire 1024 scans with 1 H-decoupling (WALTZ-16) to simplify the spectrum, leaving only the critical 13 C- 19 F spin-spin couplings visible.

Protocol 2: LC-HRMS (ESI+) Workflow

This protocol utilizes real-time mass correction to validate molecular formula assignments.

-

Sample Preparation : Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Prepare a blank injection (solvent only) to validate column cleanliness.

-

Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Ionization : Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Causality: The basic pyrazole nitrogen is easily protonated by the formic acid additive, maximizing ionization efficiency.

-

Mass Analysis : Scan from m/z 100 to 500. Introduce a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference spray for real-time mass correction, ensuring sub-5 ppm mass accuracy.

Fig 2: Self-validating spectroscopic characterization workflow for indazole derivatives.

Sources

- 1. Pannellum [soaristo.org]

- 2. 1893909-76-6|4-Fluoro-1H-indazole-6-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-1H-indazole-6-carbaldehyde | CymitQuimica [cymitquimica.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. scispace.com [scispace.com]

- 6. 1H-Indazole-6-carbaldehyde | 669050-69-5 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking the Pharmacological Potential of the Indazole Scaffold: A Comprehensive Guide to Therapeutic Targets and Screening Methodologies

Executive Summary: The Indazole Pharmacophore

As drug development professionals and application scientists, we continuously seek privileged scaffolds that offer both structural stability and versatile binding kinetics. The indazole (benzopyrazole) nucleus—a bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring—represents one of the most pharmacologically significant motifs in modern medicinal chemistry[1].

Existing primarily as the thermodynamically stable 1H-indazole tautomer[2], this core functions as a highly effective bioisostere of indole. The presence of two adjacent nitrogen atoms endows the indazole nucleus with unique hydrogen bond donor and acceptor capabilities, enabling high-affinity, directional interactions with the ATP-binding pockets of various enzymes, most notably protein kinases[2][3]. This whitepaper dissects the primary therapeutic targets of indazole compounds, details their mechanisms of action, and provides self-validating experimental protocols for evaluating their efficacy.

Oncology: Tyrosine Kinase Inhibition as a Primary Modality

The most clinically validated application of indazole derivatives is in oncology, specifically through the targeted inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR)[4][5].

Mechanistic Insight: Axitinib and VEGFR Blockade

Axitinib is a prototypical, second-generation indazole-based targeted therapeutic. It acts as a highly selective, ATP-competitive inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3[4]. By binding to the intracellular kinase domain, axitinib locks the enzyme in an inactive conformation. This prevents VEGF-mediated autophosphorylation, thereby severing downstream signaling cascades (such as the PLC-γ/PKC and Ras/Raf/MEK/ERK pathways) that are absolute requirements for tumor angiogenesis and metastasis[4][6].

Caption: VEGFR-2 Signaling Pathway Blockade by Indazole Inhibitors.

Quantitative Target Profiling

To guide structural modifications and pipeline development, it is critical to benchmark novel indazoles against clinically approved analogs. The table below summarizes the target profiles and quantitative inhibitory concentrations (IC50) of key indazole-based drugs.

Table 1: FDA-Approved Indazole-Based Oncology Drugs and Their Targets

| Drug Name | Primary Target(s) | Secondary Targets | Target IC50 Range | Clinical Indication |

| Axitinib | VEGFR-1, 2, 3 | PDGFRα/β, c-Kit | 0.1 – 0.3 nM (VEGFR)[4] | Advanced Renal Cell Carcinoma |

| Pazopanib | VEGFR-1, 2, 3 | PDGFR, c-Kit | ~30 nM (VEGFR-2)[7] | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib | ALK, ROS1 | TRKA/B/C | 12 nM (ALK)[1] | Solid Tumors (NTRK fusion-positive) |

| Niraparib | PARP-1, PARP-2 | - | 2.1 - 3.8 nM (PARP)[1] | Ovarian, Fallopian Tube Cancer |

Emerging Targets: Neurodegeneration, Inflammation, and Antimicrobial Activity

While kinase inhibition dominates the indazole landscape, recent structural diversification has unveiled potent activity across other therapeutic domains[8].

-

Neurodegenerative Diseases: Indazole-based compounds have shown remarkable efficacy as Leucine-Rich Repeat Kinase 2 (LRRK2) antagonists (e.g., MLi-2), a primary target for Parkinson's disease therapeutics. Additionally, indazole-5-carboxamides exhibit strong affinity for monoamine oxidases (MAO)[8].

-

Inflammation: Substituted indazoles act as potent anti-inflammatory agents by interfering with the cyclooxygenase (COX-2) pathway, directly inhibiting prostaglandin biosynthesis (PGE2 and PGF2α) without heavily disrupting the lipoxygenase pathway[8][9].

-

Antimicrobial & Metabolic Targets: Halogenated indazole analogs and 1,2,3-triazolyl-indazoles demonstrate robust bactericidal and antifungal properties against S. epidermidis, P. aeruginosa, E. coli, and C. albicans[2][8]. Furthermore, novel carbohydrate-substituted indazoles are emerging as Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors, showing synergistic effects when combined with RTK inhibitors[10].

Experimental Methodologies: Self-Validating Kinase Profiling

Protocol: TR-FRET VEGFR-2 Kinase Inhibition Assay

Note: This protocol is designed with built-in causal checkpoints to ensure data integrity.

Step 1: Compound Preparation & Serial Dilution

-

Action: Prepare a 10 mM stock of the indazole derivative in 100% DMSO. Perform a 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to generate a 10-point concentration curve.

-

Causality: A 10-point curve spanning from 10 µM down to picomolar concentrations ensures the capture of the full dynamic range of inhibition, preventing artificially skewed IC50 calculations.

Step 2: Enzyme-Inhibitor Pre-incubation

-

Action: Dispense the recombinant VEGFR-2 kinase domain into a 384-well low-volume plate. Add the serially diluted indazole compounds and incubate at room temperature for 30 minutes.

-

Causality: Many indazole-based TKIs (like axitinib) exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before it has to compete with ATP, preventing false-negative (underrepresented) potency.

Step 3: Reaction Initiation (ATP & Substrate Addition)

-

Action: Add the kinase reaction mix containing a biotinylated peptide substrate and ATP. Crucial: The ATP concentration must be set exactly at the predetermined apparent Michaelis constant ( Kmapp ) for VEGFR-2.

-

Causality: Setting ATP at the Km balances the assay sensitivity. If ATP is too high, it will outcompete the indazole inhibitor, artificially inflating the IC50. If too low, the assay signal will be indistinguishable from baseline noise.

Step 4: Quenching and Signal Detection

-

Action: After a 60-minute reaction, add a quench buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC). Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

-

Causality: EDTA rapidly chelates Mg2+ , immediately halting the kinase phosphotransfer reaction to lock in the kinetic state. The Europium-antibody binds the phosphorylated substrate, and Streptavidin-APC binds the biotin tag. When in close proximity, FRET occurs, generating a signal directly proportional to kinase activity (and inversely proportional to indazole inhibition).

Caption: Step-by-step TR-FRET Kinase Assay Workflow for Indazoles.

Conclusion and Future Perspectives

The indazole scaffold remains a cornerstone of rational drug design. While its role as an ATP-competitive kinase inhibitor in oncology is well-established[3][4], the horizon is expanding rapidly. By leveraging structure-based drug design (SBDD) and high-throughput screening methodologies like TR-FRET, researchers can fine-tune the indazole core to target emerging pathways in neurodegeneration, metabolic disorders, and infectious diseases[8][10]. The future of indazole pharmacology lies in exploiting its unique hydrogen-bonding network to achieve unprecedented target selectivity and overcome acquired drug resistance.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC National Institutes of Health (NIH)[Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer ResearchGate / RSC Advances[Link]

-

Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma National Institutes of Health (NIH) / PMC[Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance National Institutes of Health (NIH) / PMC[Link]

-

Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications PubMed / NIH[Link]

-

Indazole Derivatives: Promising Anti-tumor Agents PubMed / NIH[Link]

-

Novel Carbohydrate-substituted Indazole Derivatives Targeting SGLT1 Enhance the Efficacy of Receptor Tyrosine Kinase Inhibitors in Cancer Therapy bioRxiv[Link]

-

Axitinib: uses, dosing, warnings, adverse events, interactions Oncology News Central [Link]

-

Synthesis and biological activities of a novel series of indazole derivatives Biomedical & Pharmacology Journal / Biotech Asia[Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer RSC Publishing[Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncologynewscentral.com [oncologynewscentral.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 8. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. biorxiv.org [biorxiv.org]

The Indazole Scaffold in Medicinal Chemistry: Structural Profiling, Synthetic Methodologies, and Target Engagement

Executive Summary

The indazole (benzopyrazole) nucleus has cemented its status as a "privileged scaffold" in modern medicinal chemistry. As a 10 π -electron bicyclic heteroaromatic system, it serves as a highly versatile bioisostere for indoles and benzimidazoles. Its structural rigidity, distinct hydrogen-bonding capabilities, and favorable physicochemical profile have led to its incorporation into numerous FDA-approved therapeutics, particularly in the oncology and inflammation spaces 1. This technical guide explores the causality behind the physicochemical behavior of indazole tautomers, details modern synthetic workflows, and maps the structure-activity relationship (SAR) logic driving indazole-based drug discovery.

Physicochemical Profiling and Tautomerism

Indazole exists primarily in three tautomeric forms: 1H-indazole, 2H-indazole, and the exceedingly rare 3H-indazole. The equilibrium between these forms dictates the molecule's electronic distribution, solubility, and target-binding trajectory.

-

1H-Indazole (Benzenoid Form): This is the thermodynamically dominant tautomer. Quantum mechanical calculations indicate that the 1H-form is approximately 2.3 kcal/mol more stable than the 2H-form. This stability arises from the preservation of the full benzenoid aromaticity in the fused six-membered ring 2.

-

2H-Indazole (Ortho-Quinoid Form): The 2H-tautomer exhibits ortho-quinoid characteristics, disrupting the standard aromaticity of the benzene ring. Consequently, 2H-indazoles possess a significantly higher dipole moment. For example, 2-methyl-2H-indazole has a dipole moment of 3.4 D, compared to 1.50 D for 1-methyl-1H-indazole 3. This increased polarity can be strategically leveraged to improve aqueous solubility or target specific polar pockets in protein active sites.

Quantitative Data: Physicochemical Comparison of Indazole Isomers

| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Causality / Impact on Drug Design |

| Thermodynamic Stability | Most Stable (Benzenoid) | +2.3 kcal/mol (Quinoid) | 1H is the default scaffold for standard library synthesis; 2H requires specific regioselective trapping. |

| Dipole Moment (D) | 1.50 | 3.40 | 2H derivatives generally exhibit higher aqueous solubility and altered permeability profiles. |

| Basicity (pKb) | 0.42 | 2.02 | Shifts in pKa affect the protonation state at physiological pH (7.4), altering oral bioavailability. |

Synthetic Methodologies: Classical vs. Modern Approaches

The synthesis of the indazole core historically relied on harsh conditions. However, modern medicinal chemistry demands mild, regioselective, and functional-group-tolerant methods. Two primary pathways for accessing the challenging 2H-indazole scaffold are the Cadogan Cyclization and the Davis-Beirut Reaction 4.

Mechanistic Logic & Pathway Visualization

The classical Cadogan reaction forces exhaustive deoxygenation of an o-nitroaromatic compound using excess phosphorus reagents at high temperatures (>150 °C) to generate a highly reactive nitrene. In contrast, the Davis-Beirut reaction operates under redox-neutral, base-catalyzed conditions at 60 °C, bypassing the high-energy nitrene barrier by proceeding through a nitroso imine intermediate 5.

Mechanistic pathways of Davis-Beirut and Cadogan 2H-indazole syntheses.

Protocol 1: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles

Self-Validating Rationale: The use of aqueous KOH in an alcoholic solvent initiates the redox-neutral rearrangement of the o-nitrobenzylamine to the nitroso imine, enabling N-N bond formation without the need for harsh reductants.

-

Preparation: Dissolve 1.0 equivalent of the substituted o-nitrobenzylamine in ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Slowly add 2.0 equivalents of an aqueous potassium hydroxide (KOH) solution to the ethanolic mixture.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir continuously for 4–6 hours. Validation step: Monitor the disappearance of the bright yellow starting material via TLC (Hexane/EtOAc).

-

Quenching & Extraction: Cool the mixture to room temperature. Dilute with distilled water and extract three times with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure 2H-indazole derivative 5.

Target Engagement: The Indazole as an ATP Surrogate

The most prominent application of the indazole scaffold is in the design of small-molecule kinase inhibitors. The pyrazole moiety of the indazole acts as a highly efficient ATP mimic. Specifically, the N1-H acts as a hydrogen bond donor, and the N2 acts as a hydrogen bond acceptor. This perfectly complements the backbone amide linkages (e.g., cysteine or glutamate residues) in the hinge region of the kinase ATP-binding pocket.

SAR Vector Mapping

Strategic SAR vector mapping for indazole-based kinase inhibitors.

By functionalizing the C3 position, medicinal chemists can direct solubilizing groups toward the solvent-exposed channel, improving the pharmacokinetic (PK) profile. Conversely, bulky lipophilic substitutions at the C5 or C6 positions are utilized to probe the deep hydrophobic pocket (DFG-out conformation), shifting the molecule from a Type I to a highly selective Type II kinase inhibitor.

Clinical Translation: FDA-Approved Indazole Drugs

The structural robustness and synthetic tractability of indazoles have translated into significant clinical success. The table below summarizes key FDA-approved drugs containing the indazole core, highlighting the versatility of the scaffold across diverse therapeutic indications 6.

| Drug Name | Primary Target | Therapeutic Indication | Approval Year | Scaffold Tautomer |

| Pazopanib | VEGFR, PDGFR, KIT | Renal Cell Carcinoma | 2009 | 2H-Indazole |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Renal Cell Carcinoma | 2012 | 1H-Indazole |

| Entrectinib | ROS1, TRK | Non-Small Cell Lung Cancer | 2019 | 1H-Indazole |

| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced Emesis | 1993 | 1H-Indazole |

| Benzydamine | Prostaglandin Synthesis (NSAID) | Local Inflammation / Pain | 1966 | 1H-Indazole |

Experimental Workflow: Hit-to-Lead Kinase Assay

To systematically evaluate novel indazole derivatives synthesized via the methods above, a robust screening cascade is required. The following protocol outlines a standard Hit-to-Lead evaluation workflow for indazole-based kinase inhibitors.

Protocol 2: SAR Hit-to-Lead Kinase Screening Workflow

Self-Validating Rationale: This three-tier system ensures that biochemical affinity (Tier 1) translates to cellular permeability and phenotypic efficacy (Tier 2), while confirming the mechanism of action via downstream biomarker modulation (Tier 3).

Tier 1: Biochemical Target Engagement (FRET Assay)

-

Prepare a 10-point, 3-fold serial dilution of the indazole compound in 100% DMSO.

-

Transfer 100 nL of the compound into a 384-well low-volume plate.

-

Add 5 µL of the purified kinase domain (e.g., VEGFR2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of an ATP/peptide substrate mixture (ATP concentration set at the Km for the specific kinase).

-

Incubate for 60 minutes, then quench with EDTA. Read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader to calculate the biochemical IC₅₀.

Tier 2: Cellular Proliferation (Phenotypic Assay)

-

Seed target cancer cells (e.g., HUVEC cells for VEGFR inhibitors) in a 96-well plate at a density of 3,000 cells/well. Incubate overnight at 37 °C in 5% CO₂.

-

Treat the cells with varying concentrations of the indazole lead compound for 48 hours.

-

Add 10 µL of MTT reagent (or CellTiter-Glo) to each well. Incubate for 2 hours.

-

Measure absorbance (or luminescence) to determine cell viability and calculate the cellular IC₅₀.

Tier 3: Mechanistic Validation (Western Blotting)

-

Treat cells with the indazole compound at 1x, 3x, and 10x the cellular IC₅₀ for 4 hours.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Resolve the lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against the phosphorylated downstream targets (e.g., p-ERK, p-AKT) and total protein controls. A dose-dependent decrease in phosphorylation validates on-target intracellular kinase inhibition.

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem.

- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society / PMC.

- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Indazole Derivatives. BLDpharm.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indazole Derivatives [bldpharm.com]

4-Fluoro-1H-indazole-6-carbaldehyde safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-1H-indazole-6-carbaldehyde

This guide provides comprehensive safety and handling protocols for 4-Fluoro-1H-indazole-6-carbaldehyde, a heterocyclic building block of increasing importance in pharmaceutical research and development. Professionals in drug discovery and medicinal chemistry will find this document essential for ensuring laboratory safety and procedural integrity. The indazole core is a well-established pharmacophore found in numerous therapeutic agents, and the introduction of a fluorine atom and an aldehyde functional group creates a versatile intermediate for further chemical modification.[1][2] However, this reactivity also necessitates a thorough understanding and implementation of stringent safety measures. This document synthesizes data from safety data sheets (SDS) of structurally analogous compounds to provide a robust framework for risk mitigation.

Compound Identification and Properties

A clear understanding of the physicochemical properties of 4-Fluoro-1H-indazole-6-carbaldehyde is the foundation of its safe handling. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural alerts—an aromatic aldehyde and a fluorinated indazole ring—provide a basis for anticipating its reactivity and potential hazards.

| Property | Data | Reference |

| CAS Number | 1893909-76-6 | [3][4] |

| Molecular Formula | C₈H₅FN₂O | [4] |

| Molecular Weight | 164.14 g/mol | [4] |

| Appearance | Solid (inferred from related compounds) | |

| Purity | Typically available at ≥95% | [4] |

| Storage Temperature | 2-8°C, sealed in a dry, inert atmosphere | [5][6] |

Hazard Identification and Toxicological Profile

No dedicated toxicological studies for 4-Fluoro-1H-indazole-6-carbaldehyde are publicly available. Therefore, a conservative approach, informed by data on structurally similar indazole derivatives, is warranted. The primary hazards are anticipated to be acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Classification (Inferred from Analogs):

-

Acute Toxicity, Oral (Category 3/4): Analogs such as 6-Bromo-4-fluoro-1H-indazole are classified as "Toxic if swallowed" (H301), while others like 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde are "Harmful if swallowed" (H302).[7] It is prudent to handle this compound as having significant oral toxicity.

-

Skin Irritation (Category 2): Indazole derivatives frequently cause skin irritation (H315).[7][8]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation (H319) is a common hazard statement for this chemical class.[7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).[7][8]

Primary Routes of Exposure:

-

Inhalation: Inhalation of dust can irritate the respiratory system.[9]

-

Skin Contact: Can cause skin irritation and may be harmful if absorbed through the skin.[8]

-

Ingestion: Anticipated to be harmful or toxic if swallowed.[7]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of 4-Fluoro-1H-indazole-6-carbaldehyde, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical for minimizing exposure.

| PPE Category | Specification | Rationale & References |

| Eye and Face Protection | ANSI Z87.1 compliant chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[11] | Standard safety glasses do not provide adequate protection from splashes. A face shield offers a broader barrier for the entire face.[12][13] |

| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, closed-toe shoes are mandatory.[11] Avoid synthetic clothing. An apron may be required for larger quantities. | Provides a barrier against accidental skin contact and protects personal clothing from contamination. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for defects before use and changed every 30-60 minutes or immediately upon contamination.[12] | Thicker gloves generally offer better protection. Powder-free gloves are recommended to prevent aerosolization of the compound.[12] |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[6][13] | Ensures protection against inhalation of airborne particles if primary engineering controls fail or are insufficient. |

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the compound's integrity.

Standard Operating Protocol for Handling:

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the required PPE as detailed in Section 3.

-

Weighing: Conduct all weighing operations on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

-

Dispensing: Use a spatula to transfer the solid compound. Avoid creating dust. If making a solution, add the solid to the solvent slowly.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.[8]

-

Prohibitions: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[7][8]

Storage Guidelines:

-

Container: Keep the container tightly closed and properly labeled.[8]

-

Conditions: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[5][8]

-

Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6][9]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][14]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][15][16]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, a trained person may administer oxygen. Seek medical attention.[8][17]

-

If Swallowed: Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7][17]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[9]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[8][9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures (Spill Response):

A systematic approach is crucial for managing spills effectively and safely.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 1893909-76-6|4-Fluoro-1H-indazole-6-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 4-Fluoro-1H-indazole-6-carbaldehyde | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]

- 12. pppmag.com [pppmag.com]

- 13. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. combi-blocks.com [combi-blocks.com]

- 16. vanderbilt2.staywellsolutionsonline.com [vanderbilt2.staywellsolutionsonline.com]

- 17. file.bldpharm.com [file.bldpharm.com]

High-Throughput Solubility Profiling of 4-Fluoro-1H-indazole-6-carbaldehyde in Organic Solvents

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Physicochemical Rationale & Structural Dynamics

The compound 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) is a highly valuable fluorinated heterocyclic building block utilized extensively in modern drug discovery and complex organic synthesis[1]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows, and formulating biological assays.

To predict and manipulate its solubility, we must first deconstruct the molecule's specific intermolecular interaction capabilities:

-

The 1H-Indazole Core: Indazoles exhibit annular tautomerism (1H vs. 2H forms) and serve as both hydrogen-bond donors (via the N1-H) and hydrogen-bond acceptors (via the N2 lone pair)[2]. This dual capability allows the core to engage in robust intermolecular hydrogen-bonding networks, which inherently increases the crystal lattice energy of the solid state.

-

The 4-Fluoro Substituent: The introduction of a highly electronegative fluorine atom at the 4-position enhances the overall lipophilicity of the scaffold[3]. Furthermore, the electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the indazole N-H, making it a stronger hydrogen-bond donor to polar aprotic solvents.

-

The 6-Carbaldehyde Group: The formyl moiety introduces a strong localized dipole and serves as an additional, highly accessible hydrogen-bond acceptor[4].

Because of these competing structural features, the principle of "like dissolves like" must be applied with precision. The compound requires solvents capable of simultaneously disrupting its strong intermolecular crystal lattice while stabilizing the highly polarizable fluorinated aromatic system.

Solvation Thermodynamics & Solvent Selection

The thermodynamic solubility of 4-Fluoro-1H-indazole-6-carbaldehyde is governed by the solvent's ability to provide favorable Kamlet-Taft interactions (hydrogen bond basicity, acidity, and dipolarity).

Diagram 1: Solvation thermodynamics and solvent-solute interactions.

Empirical & Predictive Solubility Matrix

Based on predictive topological models and empirical data from structurally analogous fluorinated indazoles[3][5], the expected solubility profile across standard organic solvent classes is summarized below:

| Solvent Class | Representative Solvents | Predicted Solubility Range | Mechanistic Causality & Application Notes |

| Polar Aprotic | DMSO, DMF, NMP | > 50 mg/mL (Highly Soluble) | The highly polarized S=O or C=O bonds act as exceptional H-bond acceptors for the indazole N-H, rapidly dismantling the crystal lattice. Ideal for in vitro assay stock solutions. |

| Ethers | THF, 1,4-Dioxane | 10 - 30 mg/mL (Soluble) | The ether oxygen provides moderate H-bond acceptance. THF is highly recommended for organometallic cross-coupling reactions involving the 6-carbaldehyde group. |

| Halogenated | Dichloromethane (DCM) | 5 - 20 mg/mL (Moderately Soluble) | Favorable dipole-dipole interactions and polarizability align well with the fluorinated aromatic ring. Standard choice for liquid-liquid extraction. |

| Polar Protic | Methanol, Ethanol | 5 - 15 mg/mL (Moderately Soluble) | While capable of H-bonding, protic solvents form competing solvent-solvent networks that limit absolute solubility compared to aprotic options. |

| Non-Polar | Hexane, Heptane | < 1 mg/mL (Poorly Soluble) | Lacks the dielectric constant required to overcome the strong intermolecular H-bonding of the indazole core[5]. Used as an anti-solvent for crystallization. |

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, actionable data for process chemistry, kinetic solubility (e.g., solvent titration) is insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium solubility.

The following protocol is designed as a self-validating system : every step contains an intrinsic physical or analytical check to ensure data integrity.

Step-by-Step Protocol

1. Solid Dispensing & Saturation Verification (The Excess Solute Principle)

-

Action: Weigh approximately 50 mg of 4-Fluoro-1H-indazole-6-carbaldehyde into a 2.0 mL amber glass HPLC vial. Add 500 µL of the target organic solvent.

-

Causality: Thermodynamic solubility requires the chemical potential of the solid phase to equal that of the dissolved solute. By deliberately adding an excess of solid, we ensure the solvent reaches absolute saturation.

-

Self-Validation Check: If the solid dissolves completely upon addition, the system is not saturated. More solid must be added until a persistent suspension is observed.

2. Isothermal Equilibration

-

Action: Seal the vials and place them in a thermoshaker at exactly 25.0°C ± 0.1°C, shaking at 800 rpm for 24 to 48 hours.

-

Causality: Solubility is exponentially dependent on temperature. A strict isothermal environment prevents the induction of metastable supersaturation states caused by minor temperature fluctuations. The 24-hour timeframe ensures the kinetics of dissolution have reached a steady state[3].

3. Phase Separation via High-Speed Centrifugation

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Carefully aspirate the supernatant.

-

Causality: While syringe filtration is common, fluorinated heterocycles frequently exhibit non-specific binding to PTFE or nylon filter membranes, artificially lowering the quantified concentration. Centrifugation eliminates this adsorption artifact, ensuring the supernatant perfectly represents the saturated state.

4. Dilution and HPLC-UV Quantification

-

Action: Dilute the aspirated supernatant 1:100 or 1:1000 in the mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector. Quantify against a pre-established multi-point calibration curve.

Diagram 2: Self-validating Shake-Flask HPLC-UV experimental workflow.

Practical Insights for Drug Development Professionals

When handling 4-Fluoro-1H-indazole-6-carbaldehyde in a laboratory setting, the choice of solvent dictates the success of downstream applications:

-

For Biological Assays: Prepare primary stock solutions in 100% DMSO at 10 mM to 50 mM. The compound is highly stable and soluble in DMSO[3]. Ensure that the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

-

For Synthetic Chemistry: If utilizing the carbaldehyde group for reductive aminations or Wittig reactions, THF or DCM are the optimal solvents. They provide sufficient solubility while remaining inert to most mild reducing agents and ylides.

-

For Purification: The vast disparity in solubility between polar aprotic solvents and non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization. Dissolve the crude product in a minimal volume of warm EtOAc or THF, and slowly titrate in Hexane or Heptane to induce controlled precipitation.

References

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review . Austin Publishing Group. Available at: [Link]

Sources

- 1. 4-Fluoro-1H-indazole-6-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H-indazole-3-carbaldehyde | 5235-10-9 [sigmaaldrich.com]

- 5. 1092351-51-3 | 1-Methyl-1H-indazole-6-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

4-Fluoro-1H-indazole-6-carbaldehyde: Sourcing, Synthesis, and Applications in Targeted Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry & Reagents Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the indazole core serves as a privileged bioisostere for indole and benzimidazole scaffolds, frequently utilized in the design of kinase inhibitors and receptor antagonists. 4-Fluoro-1H-indazole-6-carbaldehyde (CAS: 1893909-76-6) is a highly specialized, bifunctional building block that enables rapid diversification during structure-activity relationship (SAR) campaigns.

The structural logic behind this specific molecule is twofold:

-

Fluorine Substitution at C4: The highly electronegative, sterically compact fluorine atom modulates the pKa of the indazole N-H, enhancing its hydrogen-bond donor capacity[1]. Furthermore, it blocks cytochrome P450-mediated oxidative degradation at the 4-position, significantly improving the metabolic stability and lipophilicity of downstream drug candidates.

-

Carbaldehyde Handle at C6: The aldehyde group acts as a versatile electrophilic center. It allows for immediate downstream functionalization via reductive amination, Knoevenagel condensations, or Wittig reactions, seamlessly integrating into complex molecular architectures[2].

Physicochemical Profile

| Property | Value |

| IUPAC Name | 4-Fluoro-1H-indazole-6-carbaldehyde |

| CAS Number | 1893909-76-6 |

| Molecular Formula | C₈H₅FN₂O |

| Molecular Weight | 164.14 g/mol |

| InChI Key | ZGMDATDXCUBJRN-UHFFFAOYSA-N[3] |

Commercial Supply Chain Analysis